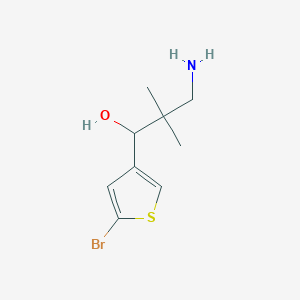
1-(4-Amino-1H-pyrazol-1-YL)butan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Amino-1H-pyrazol-1-YL)butan-2-one is a synthetic organic compound featuring a pyrazole ring substituted with an amino group and a butanone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: Industrial production of 1-(4-Amino-1H-pyrazol-1-YL)butan-2-one typically involves large-scale batch reactions under controlled conditions to ensure high yield and purity. The process may include steps such as crystallization and purification through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Amino-1H-pyrazol-1-YL)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed.
Major Products: The major products formed from these reactions include various substituted pyrazoles and butanone derivatives, which can be further utilized in different applications .
Scientific Research Applications
1-(4-Amino-1H-pyrazol-1-YL)butan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(4-Amino-1H-pyrazol-1-YL)butan-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s amino group and pyrazole ring play crucial roles in binding to these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions .
Comparison with Similar Compounds
- 4-Phenyl-4-(1H-pyrazol-1-yl)butan-2-one
- 4-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-phenylbutan-2-one
Comparison: 1-(4-Amino-1H-pyrazol-1-YL)butan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H11N3O |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
1-(4-aminopyrazol-1-yl)butan-2-one |
InChI |
InChI=1S/C7H11N3O/c1-2-7(11)5-10-4-6(8)3-9-10/h3-4H,2,5,8H2,1H3 |
InChI Key |
DQWWNAJPGWOFLN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CN1C=C(C=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












methanol](/img/structure/B13165657.png)

![3-Oxo-3',6'-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxylic acid](/img/structure/B13165676.png)

